Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and a carboperoxoate group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate typically involves the reaction of 9-methyl-9H-fluorene with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized fluorene derivatives, while reduction may produce reduced fluorene compounds.
Scientific Research Applications
Tert-butyl 9-methyl-9H-fluorene-9-carboperoxoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-methyl-
Properties
CAS No. |
104835-55-4 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 9-methylfluorene-9-carboperoxoate |
InChI |
InChI=1S/C19H20O3/c1-18(2,3)22-21-17(20)19(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)19/h5-12H,1-4H3 |
InChI Key |
XWCUMSOOOKYDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.